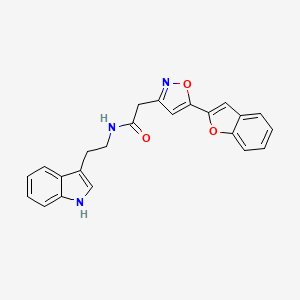

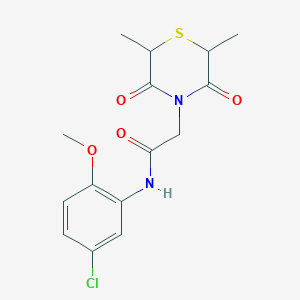

![molecular formula C10H16O2 B2550487 (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-16-8](/img/structure/B2550487.png)

(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives is complex and has been the subject of many studies .Chemical Reactions Analysis

Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are complex and depend on the specific compound .Aplicaciones Científicas De Investigación

Chemical Structure Analysis

- (1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid and similar compounds have been studied for their chemical structures and configurations using spectroscopic analysis. For instance, a study on the secondary metabolites from Senecio burtonii included a shikimic acid derivative with a similar structure, analyzed for its spectroscopic properties (Ndom et al., 2006).

Conformational Studies

- The conformation of similar bicyclic compounds has been studied, providing insights into their structural properties. For example, research on bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives revealed insights into their chair-boat conformations and the impact of substitutions (Peters et al., 1975).

Asymmetric Induction Studies

- The compound and its derivatives have been used to study asymmetric induction in photoisomerization, as seen in research on 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives, demonstrating the potential for enantioselectivity in chemical reactions (Cheung et al., 2000).

Synthesis of Mimetic Compounds

- Synthesis studies have focused on creating mimetics of bioactive molecules using bicyclic structures. A notable example is the synthesis of non-steroidal 2-methoxyestradiol mimetics, where bicyclo[3.3.1]nonane derivatives demonstrated cytotoxicity against human lung carcinoma cells (Nurieva et al., 2017).

Acidity and Substituent Effect Studies

- Research has also focused on understanding the effects of substituents on the acidity of weak acids, including bicyclo[2.2.2]octane-1-carboxylic acids, which are structurally related to the compound . These studies provide insights into the electronic effects of different substituents (Wiberg, 2002).

Isomerization Studies

- The compound and its derivatives have been used in studies investigating isomerization processes. For instance, research on norbornadiene and quadricyclane derivatives highlights the potential for isomerization under specific conditions, such as sunlight exposure (Maruyama et al., 1981).

Identification in Environmental Samples

- Studies have also involved the identification of bicyclic naphthenic acids, including bicyclo[3.3.1]nonane acids, in environmental samples like oil sands process water. This research is crucial for understanding the environmental impact of these compounds (Wilde et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKUZAYHWMSZNC-JVHMLUBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

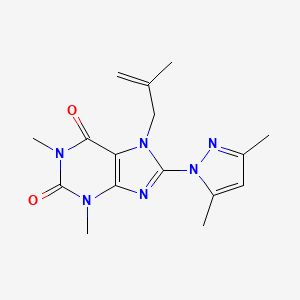

![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)

![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2550406.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2550408.png)

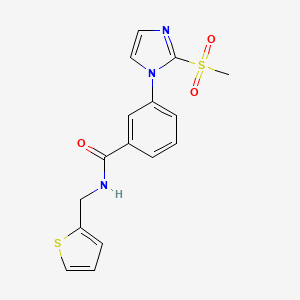

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)

![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)

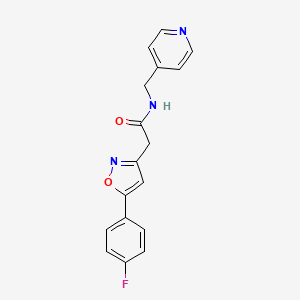

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)